(1,3-dimethyl-1H-pyrazol-4-yl)methyl 2-chloro-5-nitrobenzoate
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Overview
Description
“(1,3-dimethyl-1H-pyrazol-4-yl)methyl 2-chloro-5-nitrobenzoate” is a chemical compound with the molecular formula C13H12ClN3O4 . It has an average mass of 309.705 Da and a monoisotopic mass of 309.051636 Da .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available. However, nitro compounds can undergo various reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. However, pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Safety and Hazards
The safety data sheet for a related compound, Methyl 2-chloro-5-nitrobenzoate, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, given the pharmacological effects of similar pyrazole-bearing compounds, it could be interesting to investigate the potential biological activities of this compound .
Properties
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)methyl 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4/c1-8-9(6-16(2)15-8)7-21-13(18)11-5-10(17(19)20)3-4-12(11)14/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKODOSTYVDJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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